molecular formula C10H4BrF4N3O B2539893 1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one CAS No. 1478960-58-5

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B2539893
CAS No.: 1478960-58-5
M. Wt: 338.06
InChI Key: YGSSYVQTPAFVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one is an organic compound that features a triazole ring substituted with a bromo-fluorophenyl group and a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Introduction of the Bromo-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a bromo-fluorophenyl group, which can be facilitated by using appropriate halogenating agents.

    Attachment of the Trifluoroethanone Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like Selectfluor can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the bromo-fluorophenyl group can interact with the active sites of enzymes, potentially inhibiting their activity. The trifluoroethanone moiety can also play a role in stabilizing these interactions through hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound shares the bromo-fluorophenyl group but has a different heterocyclic core.

    1-Bromo-4-fluorobenzene: This simpler compound contains the bromo and fluoro substituents on a benzene ring but lacks the triazole and trifluoroethanone groups.

Uniqueness

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one is unique due to its combination of a triazole ring, a bromo-fluorophenyl group, and a trifluoroethanone moiety. This combination imparts specific chemical properties and potential biological activities that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

1-[1-(4-bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4N3O/c11-6-2-1-5(3-7(6)12)18-4-8(16-17-18)9(19)10(13,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSSYVQTPAFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)C(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.